

What is 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Cat. No.:	B141210

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride**

Abstract

This technical guide provides a comprehensive overview of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** (CAS No: 58878-37-8), a pivotal piperidine derivative in medicinal chemistry and organic synthesis. The document delves into its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and diverse applications, particularly its role as a key intermediate in the development of pharmaceutical agents. Furthermore, it outlines robust analytical methodologies for quality control and provides essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical compound.

Introduction

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a heterocyclic compound that has garnered significant interest within the scientific community. As a derivative of piperidine, a saturated heterocycle that is a core structure in numerous alkaloids and pharmaceuticals, this compound serves as a valuable and reactive building block. Its structure, featuring a reactive chloroethyl group, makes it a prime intermediate for synthesizing a wide array of more complex molecules.^[1]

Historically, its structural similarity to compounds like thioridazine has positioned it as a subject of investigation for potential biological activities, including antipsychotic properties.^[1] More recent research has also explored its efficacy against multidrug-resistant strains of *Mycobacterium tuberculosis*.^[1] Its primary utility, however, remains in its role as a precursor in multi-step syntheses for creating novel chemical entities for pharmaceuticals, agrochemicals, and other industrial chemicals.^{[1][2]}

Chemical and Physical Properties

A precise understanding of the physicochemical properties of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** is fundamental for its application in any research or manufacturing setting.

Structure and Nomenclature

The compound consists of a piperidine ring with a methyl group on the nitrogen atom (position 1) and a 2-chloroethyl substituent at position 2. It is supplied as a hydrochloride salt, which enhances its stability and water solubility.

[Click to download full resolution via product page](#)

Figure 2: General synthesis workflow for **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride**.

Detailed Synthesis Protocol

Causality: This protocol is designed for efficiency and yield. Toluene is selected as the solvent for the chlorination step due to its inert nature and appropriate boiling point, which allows the reaction to proceed at an optimal temperature (70–85°C) without unwanted side reactions. ^[1]Thionyl chloride is a superior chlorinating agent for converting alcohols to alkyl chlorides because its byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.

Materials:

- 1-methylpiperidine
- 2-chloroethanol
- Thionyl chloride (SOCl_2)
- Toluene
- Hydrochloric acid (for catalysis, if needed)
- Reaction vessel with reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- **Hydroxyethylation:** In a clean, dry reaction vessel, combine 1-methylpiperidine and 2-chloroethanol in a suitable solvent. If required, add a catalytic amount of hydrochloric acid. Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or GC).
- **Solvent Removal:** Remove the solvent under reduced pressure to isolate the crude 2-(2-hydroxyethyl)-1-methylpiperidine intermediate.
- **Chlorination:** Dissolve the crude intermediate in an inert solvent like toluene. Cool the solution in an ice bath.
- **Reagent Addition:** Add thionyl chloride dropwise to the cooled solution. Caution: This reaction is exothermic and releases toxic gases (SO_2 and HCl). It must be performed in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, slowly heat the mixture to 70–85°C and maintain this temperature for 2-4 hours, or until the reaction is complete. [1]6. **Isolation:** Cool the reaction mixture. The product, **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride**, will often crystallize out of the solution.

- Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (like hexane) to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for higher purity.

Chemical Reactivity and Mechanism of Action

The utility of this compound stems from its inherent chemical reactivity and its ability to interact with biological systems.

Chemical Reactivity

The key to its function as a synthetic intermediate is the chloroethyl group. The carbon atom bonded to the chlorine is electrophilic, making it a target for nucleophiles.

- Nucleophilic Substitution: This is the most important reaction. The chlorine atom acts as a good leaving group and can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides. [1] This reaction forms the basis for its use in building larger, more complex molecules. For instance, reacting it with a primary amine would result in a new secondary amine, extending the carbon chain.

Figure 3: Nucleophilic substitution mechanism.

Biological Mechanism of Action

The biological activity of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** is primarily linked to its function as a dopamine receptor antagonist, specifically targeting D2 and D4 receptors. [1] This antagonism is a key mechanism for many antipsychotic drugs. By blocking these receptors, it can modulate dopaminergic signaling pathways in the brain, which has been shown to reduce hyperactivity and stereotypy behaviors in animal models of psychosis. [1] Additionally, its ability to form covalent bonds with nucleophilic sites (e.g., amino or sulfhydryl groups) in biological molecules like proteins and nucleic acids can lead to the disruption of cellular processes. [1] This alkylating activity is the basis for its potential as an antitubercular agent, where it inhibits type II NADH dehydrogenase (NDH-2), an enzyme critical for the energy metabolism of *Mycobacterium tuberculosis*. [1]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial starting material.

- Antipsychotic Agents: As a derivative of thioridazine, it is a key building block for synthesizing new potential antipsychotic drugs that act as dopamine receptor antagonists. [1]*
- Antitubercular Agents: Research has demonstrated its potential in developing new treatments against multidrug-resistant tuberculosis strains due to its inhibitory effect on NDH-2. [1]*
- Anticancer and Osteoporosis Treatments: It is widely used as a pharmaceutical intermediate in the synthesis of various therapeutic agents, including those for cancer and osteoporosis. [1]*
- General Organic Synthesis: Its reactive nature makes it a versatile tool for organic chemists to introduce a methylpiperidine ethyl moiety into a target molecule. [3]

Analytical Methodologies

Ensuring the purity and identity of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Purity Analysis by HPLC

Causality: This reverse-phase HPLC method is chosen for its ability to separate polar and non-polar compounds effectively. A C18 column provides excellent retention for the piperidine derivative. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the elution of the compound with good peak shape. UV detection is suitable as the compound possesses a chromophore.

Equipment and Reagents:

- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic
- Phosphoric acid
- Water (HPLC grade)
- Reference standard of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride**

Procedure:

- Mobile Phase Preparation: Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid. The mobile phase can be a gradient or isocratic mixture of this buffer and acetonitrile (e.g., 70:30 Buffer:Acetonitrile).
- Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
- Sample Solution Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard using the mobile phase as the diluent.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 250 mm, 5 µm
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detector Wavelength: 220 nm
 - Column Temperature: 25°C
- Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solutions to establish a calibration curve, followed by the sample solutions.
- Data Interpretation: Identify the peak for **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** based on the retention time of the reference standard. Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Safety, Handling, and Toxicology

Proper handling of this chemical is essential due to its potential hazards.

Hazard Identification

- Harmful if swallowed, in contact with skin, or if inhaled. [4]* Causes skin irritation and serious eye irritation. [4]* May cause respiratory irritation. [4] GHS Pictograms: GHS07 (Exclamation Mark) [4]

Handling and Storage

- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. [5] [6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5][6] Avoid breathing dust. Do not get in eyes, on skin, or on clothing. [5]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5][6] Store away from incompatible materials such as strong oxidizing agents and bases. [5]

First Aid Measures

- If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [4]* If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. [4]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [4]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]

Conclusion

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a compound of significant value in the landscape of chemical synthesis and pharmaceutical development. Its well-defined reactivity, centered on the chloroethyl group, provides a reliable pathway for the construction of complex molecular architectures. While its direct biological activities as a dopamine antagonist and potential antitubercular agent are notable, its primary role as a versatile intermediate solidifies its importance. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for any scientist aiming to leverage its potential in their research and development endeavors.

References

- Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem. (n.d.). PubChem. [\[Link\]](#)
- N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers - Shree Ganesh Chemicals. (n.d.). Shree Ganesh Chemicals. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 3. 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride | 58878-37-8 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [What is 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141210#what-is-2-2-chloroethyl-1-methylpiperidine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com